

# Technical Guide: Spectral Profiling of 2-(Hydroxymethyl)-3-methoxybenzotrile

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)-3-methoxybenzotrile

Cat. No.: B11721940

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## Part 1: Executive Summary & Structural Context

Compound: **2-(Hydroxymethyl)-3-methoxybenzotrile** CAS: 1346603-88-0 (Representative)  
/ Note: Often cited as an intermediate in benzoxaborole synthesis (e.g., Tavaborole/Crisaborole precursors). Molecular Formula:

Molecular Weight: 163.17 g/mol

This guide provides a comprehensive technical framework for the spectral validation of **2-(Hydroxymethyl)-3-methoxybenzotrile**. As a critical intermediate in the synthesis of boron-based pharmaceuticals (benzoxaboroles), its purity and structural integrity are paramount. This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, distinguishing them from common impurities like the starting aldehyde (2-formyl-3-methoxybenzotrile) or the over-reduced amine.

## Synthesis Context for Impurity Profiling

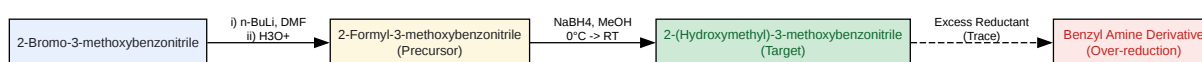
To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically generated via the sodium borohydride (

) reduction of 2-formyl-3-methoxybenzonitrile.

- Key Impurity A: Unreacted aldehyde (Distinct CHO peak in

<sup>1</sup>H NMR).

- Key Impurity B: Over-reduced benzyl amine (Loss of CN peak in IR).



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Figure 1: Synthesis pathway highlighting the origin of the target compound and potential spectral impurities.

## Part 2: Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the functional groups (Alcohol, Nitrile, Ether).

### Method: ESI-MS (Electrospray Ionization)

- Mode: Positive Ion Mode (

)

- Solvent: Methanol/Water + 0.1% Formic Acid

Ion Type	m/z (Observed)	Interpretation
	164.1	Protonated molecular ion. Base peak in clean samples.
	186.1	Sodium adduct (common in glass/solvent contamination).
	146.1	Loss of water from the benzylic alcohol (Tropylium-like cation formation).
	134.1	Loss of formaldehyde (characteristic of benzyl alcohols).

## Method: EI-MS (Electron Impact, 70 eV)

- Molecular Ion ( ): 163 m/z (Distinct, stable aromatic system).
- Base Peak: Often m/z 132 or 146 depending on the stability of the nitrile group relative to the methoxy ejection.

## Part 3: Infrared Spectroscopy (IR)

Objective: Rapid functional group validation. This is the fastest way to confirm the reduction of the aldehyde to the alcohol while ensuring the nitrile remains intact.

Sample Preparation: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group	Wavenumber ( )	Intensity/Shape	Diagnostic Value
O-H Stretch	3300 - 3500	Broad	Confirms conversion of Aldehyde Alcohol.
C N Stretch	2220 - 2230	Sharp, Medium	Critical: Confirms the nitrile is not reduced.
C=C Aromatic	1580 - 1600	Medium	Benzene ring skeleton.
C-O (Ether)	1260 - 1275	Strong	Aryl-alkyl ether ( ).
C-O (Alcohol)	1030 - 1050	Strong	Primary alcohol ( ).

Red Flag Warning: If you see a peak at 1690-1700

, the reduction is incomplete (residual aldehyde C=O).

## Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent:

is recommended to observe the hydroxyl proton coupling.

is acceptable but the OH peak may be broad or exchanged.

### <sup>1</sup>H NMR (400 MHz, DMSO-d )

Reference: TMS (

0.00) or Residual DMSO (

2.50)

Position	(ppm)	Mult.	(Hz)	Integration	Assignment
Ar-H	7.55 - 7.65	dd	8.0, 1.5	1H	H-4 or H-6 (Ortho to CN/Meta to OMe)
Ar-H	7.45 - 7.55	t/dd	8.0	1H	H-5 (Meta to CN)
Ar-H	7.25 - 7.35	d	8.0	1H	H-4 or H-6 (Ortho to OMe)
-OH	5.30 - 5.50	t	5.5	1H	Hydroxyl proton (Triplet due to  coupling in DMSO).
-CH -	4.60 - 4.75	d	5.5	2H	Benzylic methylene. Becomes a singlet if  is added.
-OCH	3.85 - 3.95	s	-	3H	Methoxy group (Diagnostic singlet).

Note on Solvent Effects: In

, the -OH proton usually appears as a broad singlet around 2.0-3.0 ppm (concentration dependent), and the -CH

- appears as a singlet around 4.8 ppm.

## C NMR (100 MHz, DMSO-d )

Reference: DMSO septet (

39.5)

(ppm)	Type	Assignment	Reasoning
158.0 - 160.0	Q	C-3 ( )	Deshielded by oxygen (IpsO).
135.0 - 140.0	Q	C-2 ( )	Substituted aromatic carbon.
130.0 - 132.0	CH	C-4/6	Aromatic CH.
117.0 - 118.0	Q	-CN	Nitrile carbon (Characteristic region).
114.0 - 116.0	CH	C-5	Aromatic CH.
112.0 - 114.0	CH	C-4/6	Ortho to OMe (Shielded).
100.0 - 110.0	Q	C-1 ( )	IpsO to nitrile.
60.0 - 62.0		-CH OH	Benzylic alcohol carbon.
56.0 - 57.0		-OCH	Methoxy carbon.

## Part 5: Experimental Validation Protocols

### Protocol 1: NMR Sample Preparation

- **Drying:** Ensure the sample is dried under high vacuum (<1 mbar) for 2 hours to remove trace synthesis solvents (MeOH/EtOH) which can obscure the -CH

- region.

- Solvent: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d

.

- Acquisition:

- Run

<sup>1</sup>H NMR (16 scans).

- Check for the triplet at ~5.4 ppm (-OH).<sup>[1]</sup>

- D2O Shake: Add 1 drop of

to the tube, shake, and re-run. The triplet at 5.4 ppm should disappear, and the doublet at 4.65 ppm should collapse to a singlet. This confirms the primary alcohol structure.

## Protocol 2: Purity Check via HPLC-UV

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).

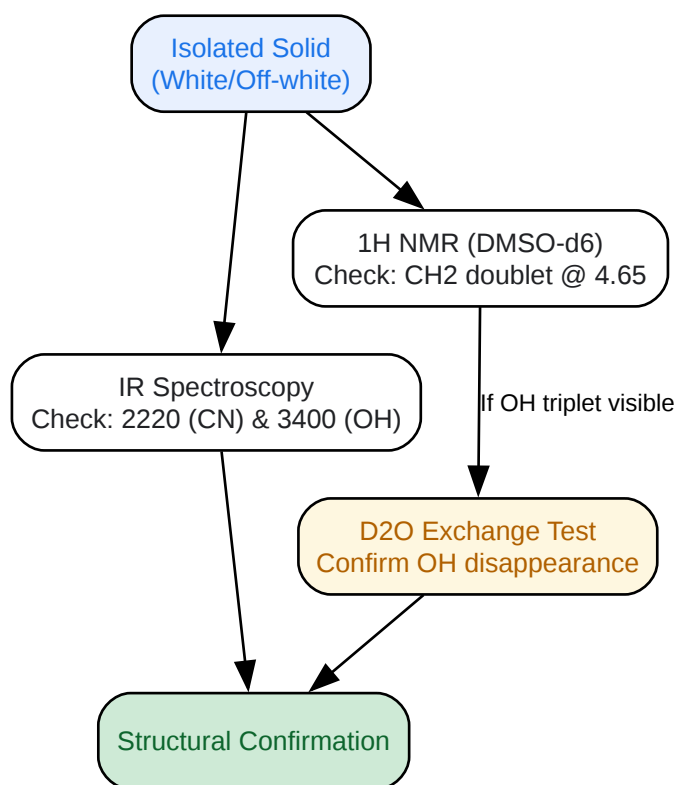
- Mobile Phase: A: 0.1%

in Water / B: Acetonitrile.

- Gradient: 10% B to 90% B over 15 minutes.

- Detection: 254 nm (CN and Aromatic absorption) and 210 nm.

- Expectation: The alcohol (Target) is more polar than the aldehyde precursor and will elute earlier than the unreacted starting material.



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Figure 2: Recommended analytical workflow for structural confirmation.

## References

- ChemicalBook.3-Methoxybenzointrile Spectral Data. (Precursor Analog Data). Available at:
- National Institutes of Health (NIH) - PubChem.2-Methoxybenzyl alcohol (Analogous Structure). CID 69154.[2] Available at:
- ResearchGate.Reduction of benzonitriles and aldehydes using NaBH4. (Methodology Reference). Available at:
- BenchChem.2-Methoxy-6-nitrobenzyl Alcohol NMR Guide. (Substituent Effect Comparison). Available at:
- SDBS.Spectral Database for Organic Compounds (SDBS). (General Spectral Prediction Rules). Available at:

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## Sources

- [1. 2-Methoxybenzyl alcohol\(612-16-8\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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